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(2R,3S)-2,3-Dimethylmalate -

(2R,3S)-2,3-Dimethylmalate

Catalog Number: EVT-1590835
CAS Number:
Molecular Formula: C6H8O5-2
Molecular Weight: 160.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(2R,3S)-2,3-dimethylmalate(2-) is dicarboxylate anion of (2R,3S)-2,3-dimethylmalic acid. It is a conjugate base of a (2R,3S)-2,3-dimethylmalic acid.
Overview

(2R,3S)-2,3-Dimethylmalate is a chiral compound that plays a significant role in various biochemical pathways, particularly in microbial metabolism. It is an intermediate in the catabolism of certain amino acids and is synthesized through enzymatic processes. This compound is of interest not only for its metabolic functions but also for its potential applications in biochemistry and biotechnology.

Source

(2R,3S)-2,3-Dimethylmalate can be derived from various natural sources, including certain fungi and bacteria. It is typically produced during the metabolic breakdown of compounds such as nicotinate in bacteria. Research has shown that the enzyme dimethylmalate lyase catalyzes its formation from other substrates, emphasizing its role in microbial metabolism .

Classification

(2R,3S)-2,3-Dimethylmalate belongs to the class of organic compounds known as dicarboxylic acids. It is specifically classified as a dimethylmalate, which is a derivative of malic acid. This compound exhibits chirality due to the presence of two asymmetric carbon centers.

Synthesis Analysis

Methods

The synthesis of (2R,3S)-2,3-Dimethylmalate can be achieved through several enzymatic and chemical methods:

Technical Details

The enzymatic method offers advantages such as specificity and mild reaction conditions. The use of commercially available enzymes facilitates large-scale production while maintaining high yields .

Molecular Structure Analysis

Structure

The molecular formula of (2R,3S)-2,3-Dimethylmalate is C₆H₁₀O₄. The compound features two carboxyl groups (-COOH) and two methyl groups (-CH₃) attached to a four-carbon backbone.

Chemical Reactions Analysis

Reactions

(2R,3S)-2,3-Dimethylmalate participates in various biochemical reactions:

  1. Decarboxylation: It can undergo decarboxylation to form methylmalate or other products depending on reaction conditions.
  2. Hydrolysis: In certain environments, it may hydrolyze to release malic acid and other byproducts.

Technical Details

The kinetics of these reactions are influenced by factors such as pH, temperature, and the presence of specific enzymes or catalysts .

Mechanism of Action

The mechanism by which (2R,3S)-2,3-Dimethylmalate exerts its biological effects primarily involves its role as a substrate for various enzymes in metabolic pathways. For example:

  1. Enzyme Interaction: The compound acts as a substrate for dimethylmalate lyase, facilitating the conversion into other metabolites.
  2. Metabolic Pathways: It participates in pathways related to amino acid catabolism and energy production in microbial systems .

Data from kinetic studies indicate that (2R,3S)-2,3-dimethylmalate has specific KmK_m values that reflect its affinity for different enzymes involved in its metabolism.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water due to its polar carboxyl groups.
  • Melting Point: Specific melting point data may vary depending on purity but generally falls within a range typical for dicarboxylic acids.

Chemical Properties

  • Acidity: Exhibits acidic properties due to the presence of carboxyl groups.
  • Reactivity: Can participate in esterification reactions under acidic conditions to form esters with alcohols.

Relevant data on equilibrium constants indicate favorable conditions for reactions involving (2R,3S)-2,3-dimethylmalate under physiological conditions .

Applications

(2R,3S)-2,3-Dimethylmalate has several scientific applications:

  1. Biochemical Research: Used as a substrate in studies related to microbial metabolism and enzyme kinetics.
  2. Biotechnology: Potential applications in metabolic engineering to produce valuable metabolites or biofuels.
  3. Pharmaceuticals: Investigated for possible roles in drug development due to its involvement in metabolic pathways.
Enzymatic Synthesis and Catalytic Mechanisms of (2R,3S)-2,3-Dimethylmalate in PEP Mutase/Isocitrate Lyase Superfamily Members

(2R,3S)-2,3-Dimethylmalate (DMM) serves as a crucial metabolic intermediate in specialized catabolic pathways, with its enzymatic synthesis and cleavage primarily mediated by members of the phosphoenolpyruvate (PEP) mutase/isocitrate lyase (ICL) superfamily. This evolutionarily conserved superfamily (Pfam PF00463) is characterized by structural homology in a distinctive (α/β)₈ barrel fold and shared catalytic features, despite divergent biochemical functions across its branches. DMM lyase (DMML; EC 4.1.3.32) catalyzes the reversible cleavage of DMM into propanoate and pyruvate, a reaction fundamental to bacterial nicotinate degradation and unresolved fungal metabolic pathways [1] [7] [8].

Structural Determinants of Substrate Specificity in α-Oxycarboxylate Lyases

The molecular basis for DMM recognition and catalysis by DMML resides in conserved structural elements of the PEP mutase/ICL superfamily scaffold. Each monomer adopts an (α/β)₈ barrel fold, with the eighth α-helix exchanged between dimeric partners to form a quaternary structure typically organized as a dimer of dimers. The active site, situated at the C-terminal edge of the barrel, is gated by a flexible loop (residues 213–243 in Aspergillus niger DMML) that controls substrate access and participates directly in catalysis [1] [5].

Substrate specificity for the (2R,3S)-stereoisomer of DMM is governed by:

  • Steric Constraints: The hydrophobic pocket accommodating the C2 and C3 methyl groups exhibits precise dimensions optimized for dimethyl substitution. Mutagenesis studies enlarging this pocket reduced catalytic efficiency for DMM while enhancing activity against bulkier analogues like (2R)-ethyl-(3S)-methylmalate [1] [5].
  • Polar Interactions: Arg164 forms a salt bridge with the C1-carboxylate of DMM, while Tyr111 and His182 hydrogen-bond to the C4-carboxylate and C2-hydroxyl groups, respectively. Substitution of Arg164 (e.g., R164A) abolishes activity by disrupting substrate anchoring [5].
  • Gating Loop Conformation: In the closed state, loop residues sequester the substrate from solvent. The loop’s sequence signature (e.g., Thr118 in A. niger) discriminates against non-cognate substrates like isocitrate or malate by sterically excluding their additional functional groups [5] [10].

Table 1: Key Active Site Residues Governing Substrate Specificity in DMML

ResidueRole in Substrate BindingEffect of MutationKinetic Consequence
Arg164Binds C1-carboxylate of DMMR164A: Loss of activity>99% ↓ kcat
Tyr111H-bonds C4-carboxylateY111F: Impaired binding8-fold ↑ Km
His182Coordinates C2-hydroxylH182A: Disrupted transition state50-fold ↓ kcat
Thr118 (Loop)Positions C3-methylT118V: Altered specificityEnhanced activity on ethyl-analogues

Role of Divalent Metal Ions in Stabilizing Transition States During C–C Bond Cleavage

DMML catalysis is strictly dependent on divalent metal ions, with Mg²⁺ serving as the physiological cofactor. The metal ion coordinates directly to the C2-hydroxyl and C1-carboxylate oxygen atoms of DMM, polarizing electron density to stabilize the transient oxyanion intermediate formed during C₂–C₃ bond scission. This coordination geometry is conserved across the lyase branch of the superfamily and is essential for transition state stabilization [3] [4] [5].

Kinetic and structural analyses reveal:

  • Optimal Mg²⁺ Concentration: Activity peaks at 5 mM Mg²⁺, with inhibition observed above 10 mM due to non-productive binding competing with substrate coordination. The Kd for Mg²⁺ binding is 140 ± 40 µM, indicating high-affinity interaction [4] [5].
  • Alternative Activators: Mn²⁺ partially substitutes for Mg²⁺ (60% relative activity), while Ca²⁺, Zn²⁺, or Ni²⁺ fail to activate, highlighting geometric selectivity for octahedral coordination [4].
  • Transition State Analogue Complexes: Crystal structures of DMML bound to Mg²⁺ and the gem-diol form of 3,3-difluoro-oxaloacetate (a stable mimic of the oxyanion intermediate) demonstrate direct metal coordination to the C2 oxygen atom. This interaction lowers the activation barrier by >15 kcal/mol via charge delocalization [1] [5].

Table 2: Kinetic Parameters of DMML with Key Substrates and Cofactors

ParameterDMM Substrate (kcat/Km)Oxaloacetate (OAH Activity)Mg²⁺ Dependency
kcat (s⁻¹)19.2 ± 0.80.5 ± 0.05Not applicable
Km (µM)220 ± 15220 ± 20Kd = 140 ± 40 µM
kcat/Km (M⁻¹s⁻¹)8.7 × 10⁴2.3 × 10³Inhibition >10 mM
pH Optimum7.57.5Independent

Mechanistic Divergence Between Lyase and P–C Bond-Forming Branches of the Superfamily

Despite shared structural architecture, the PEP mutase/ICL superfamily diverges into two mechanistically distinct branches:

  • Lyase Branch (C–C Bond Cleavage): Includes DMML, ICL, 2-methylisocitrate lyase (MICL), and oxaloacetate acetylhydrolase (OAH). These enzymes cleave C–C bonds in α-hydroxyacid substrates (e.g., DMM, isocitrate) via a Mg²⁺-stabilized oxyanion intermediate. The transition state involves deprotonation of the C2 hydroxyl, forming a ketone intermediate that undergoes retro-aldol cleavage [1] [3] [5].
  • P–C Bond Branch: Includes PEP mutase, carboxyPEP mutase, and phosphonopyruvate hydrolase. These enzymes catalyze phosphoryl transfer via a Mg²⁺-stabilized enolate intermediate, with no oxyanion formation. The gating loop in these enzymes positions basic residues (e.g., lysine) for phosphoryl transfer rather than acid/base catalysis [3] [6] [10].

Key distinctions driving functional evolution include:

  • Active Site Residue Usage: Lyases conserve Arg (for oxyanion stabilization) and His/Tyr (for proton shuffling), while P–C bond enzymes replace these with residues optimized for enolate stabilization (e.g., glycine-rich loops) [3] [5].
  • Gating Loop Function: In lyases, the loop sequesters the hydrophobic substrate (e.g., DMM) and positions catalytic threonine residues for proton transfer. In P–C bond enzymes, the loop is truncated or lacks proton-donating residues [3] [10].
  • Evolution of Bifunctionality: DMML exemplifies functional plasticity within the lyase branch, exhibiting secondary OAH activity (kcat = 0.5 s⁻¹). This promiscuity arises from structural similarities in oxyanion stabilization but highlights the specialization for DMM cleavage (38-fold higher kcat/Km) [1] [4].

Table 3: Mechanistic Comparison of Superfamily Branches

FeatureLyase Branch (e.g., DMML)P–C Bond Branch (e.g., PEP Mutase)
Catalyzed ReactionRetro-aldol cleavage (C–C bond)Phosphoryl transfer (P–C bond isomerization/hydrolysis)
Key IntermediateOxyanion at C2Enolate at C3
Mg²⁺ CoordinationBinds C1-carboxylate and C2-oxyanionBinds phosphonyl/carboxyl groups
Conserved Catalytic ResiduesArg (oxyanion hole), His/Tyr (proton transfer)Lys (phosphoryl transfer), Gly-rich loop (enolate stabilization)
Gating Loop RoleSubstrate shielding, proton donationSubstrate shielding, phosphoryl group positioning

Properties

Product Name

(2R,3S)-2,3-Dimethylmalate

IUPAC Name

(2R,3S)-2-hydroxy-2,3-dimethylbutanedioate

Molecular Formula

C6H8O5-2

Molecular Weight

160.12 g/mol

InChI

InChI=1S/C6H10O5/c1-3(4(7)8)6(2,11)5(9)10/h3,11H,1-2H3,(H,7,8)(H,9,10)/p-2/t3-,6-/m1/s1

InChI Key

WTIIULQJLZEHGZ-AWFVSMACSA-L

Canonical SMILES

CC(C(=O)[O-])C(C)(C(=O)[O-])O

Isomeric SMILES

C[C@H](C(=O)[O-])[C@](C)(C(=O)[O-])O

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